molecular formula C19H25N5OS B2643767 2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-54-8

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2643767
CAS No.: 898346-54-8
M. Wt: 371.5
InChI Key: XGKXOOAIEPFJHG-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898346-54-8) is a thiazole derivative notable for its potential biological activities. This compound integrates a thiazolo-triazole framework with a piperazine moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₉H₂₅N₅OS
  • Molecular Weight : 371.5 g/mol
  • Structure : The compound contains a thiazole ring fused with a triazole ring, along with an ethyl group and a piperazine derivative.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show moderate to excellent activity against various bacterial strains. For instance, a related study reported that several synthesized thiazole derivatives displayed antimicrobial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Compounds containing similar thiazole-triazole frameworks have been evaluated for their ability to inhibit viral replication. In particular, studies focusing on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in many viruses, have shown promising results . This inhibition can lead to reduced viral load in infected cells.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. Research indicates that certain compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . The selectivity of these compounds for COX-II over COX-I suggests they may offer therapeutic benefits with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Antimicrobial Efficacy :
    A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL .
  • Inhibition of Viral Replication :
    In vitro assays showed that related compounds inhibited viral replication by targeting DHODH. These studies indicated that the thiazolo-triazole structure could be optimized for enhanced antiviral activity .
  • COX Inhibition :
    A study evaluating the anti-inflammatory effects of thiazole derivatives found that some exhibited IC₅₀ values as low as 0.011 µM against COX-II, indicating potent anti-inflammatory activity .

Properties

IUPAC Name

2-ethyl-5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-4-15-20-19-24(21-15)18(25)17(26-19)16(14-7-5-13(2)6-8-14)23-11-9-22(3)10-12-23/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXOOAIEPFJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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